![molecular formula C17H22N4O4S B2979004 phenyl 4-((1-methyl-1H-pyrazole-4-sulfonamido)methyl)piperidine-1-carboxylate CAS No. 1797647-77-8](/img/structure/B2979004.png)
phenyl 4-((1-methyl-1H-pyrazole-4-sulfonamido)methyl)piperidine-1-carboxylate
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Overview
Description
The compound is a complex organic molecule that contains a phenyl group, a piperidine ring, and a pyrazole ring. Pyrazoles are an important class of heterocyclic compounds and are found in many biologically active molecules and agrochemicals . They have been applied to treat various diseases including inflammatory, diabetic, cancer, bacterial, and analgesic diseases .
Synthesis Analysis
While the specific synthesis process for this compound is not available, the synthesis of similar compounds often involves the cyclocondensation of certain starting materials . For example, 5-methyl-1-phenyl-1H-4-pyrazolecarboxylate was obtained by the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and rings. The pyrazole ring, in particular, is a key structural feature in many biologically active compounds .Scientific Research Applications
Synthesis of Pyrazole Derivatives
Pyrazole derivatives, such as the compound , are often used in the synthesis of other complex compounds . They serve as a core element in various sectors of the chemical industry, including medicine and agriculture . They have diverse biological activities, such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .
Preparation of Aminothiazoles
This compound is used as a reagent for the preparation of aminothiazoles . Aminothiazoles are known to be γ-secretase modulators , which are important in the treatment of Alzheimer’s disease and other conditions.
Preparation of Amino-pyrido-indol-carboxamides
The compound is also used in the synthesis of amino-pyrido-indol-carboxamides . These compounds are potential JAK2 inhibitors for myeloproliferative disorders therapy .
Preparation of Pyridine Derivatives
Pyridine derivatives can be synthesized using this compound . These derivatives are known to be TGF-β1 and active A signaling inhibitors , which are important in the treatment of various diseases.
Preparation of MK-2461 Analogs
MK-2461 analogs, which are inhibitors of c-Met kinase for the treatment of cancer, can be synthesized using this compound .
Inhibition of PDGFR, FGFR, and VEGFR
The compound is known to inhibit PDGFR, FGFR, and VEGFR . These are factors that promote fibroblast proliferation, migration, and transformation, and this is the basis for its usage in Idiopathic Pulmonary Fibrosis (IPF) .
Future Directions
properties
IUPAC Name |
phenyl 4-[[(1-methylpyrazol-4-yl)sulfonylamino]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4S/c1-20-13-16(12-18-20)26(23,24)19-11-14-7-9-21(10-8-14)17(22)25-15-5-3-2-4-6-15/h2-6,12-14,19H,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNFPNHIGGPNJCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
phenyl 4-((1-methyl-1H-pyrazole-4-sulfonamido)methyl)piperidine-1-carboxylate |
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